N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a hydroxy and a methylsulfanyl group on a butyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with an appropriate amine derivative. One common method includes the amidation of naphthalene-2-carboxylic acid with 2-hydroxy-4-methylsulfanylbutylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide can be compared with other naphthalene carboxamide derivatives, such as:
- N-(2-Hydroxyethyl)naphthalene-2-carboxamide
- N-(4-Methylsulfanylbutyl)naphthalene-2-carboxamide
Uniqueness
The presence of both hydroxy and methylsulfanyl groups on the butyl chain distinguishes this compound from other similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-20-9-8-15(18)11-17-16(19)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,15,18H,8-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUAOJMXNOECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC2=CC=CC=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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